molecular formula C15H13FN2O2S B5864673 2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No. B5864673
M. Wt: 304.3 g/mol
InChI Key: HAAUAZOTJUHTAA-UHFFFAOYSA-N
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Description

2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a small molecule that has been synthesized and studied for its potential use in scientific research. This molecule has been shown to have potential applications in the fields of neuroscience and cancer research, among others. In

Mechanism of Action

The mechanism of action of 2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is not fully understood. However, it has been shown to have potential as a modulator of ion channels, particularly voltage-gated potassium channels. It may also act as an inhibitor of the NF-κB pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to modulate ion channels, which are important in neuronal signaling. It has also been shown to inhibit the growth of cancer cells in vitro. However, further studies are needed to fully understand the effects of this molecule.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in lab experiments include its potential as a modulator of ion channels and its ability to inhibit the growth of cancer cells in vitro. However, its mechanism of action is not fully understood, and further studies are needed to fully understand its effects. In addition, its potential for use in vivo has not yet been established.

Future Directions

There are several future directions for the study of 2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. These include:
1. Further studies to fully understand the mechanism of action of this molecule.
2. Studies to determine its potential for use in vivo.
3. Studies to determine its potential as a therapeutic agent for neurological disorders and cancer.
4. Studies to optimize the synthesis method for this molecule.
5. Studies to determine its potential as a tool for studying ion channels and neuronal signaling.
In conclusion, this compound is a small molecule that has potential applications in scientific research, particularly in the fields of neuroscience and cancer research. Its mechanism of action is not fully understood, but it has been shown to have potential as a modulator of ion channels and an inhibitor of cancer cell growth. Further studies are needed to fully understand its effects and potential applications.

Synthesis Methods

The synthesis of 2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves several steps. The first step is the reaction of 3-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in the presence of a base to form the desired product. The final product is purified using column chromatography.

Scientific Research Applications

2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has potential applications in scientific research, particularly in the fields of neuroscience and cancer research. This molecule has been shown to have potential as a modulator of ion channels, which are important in neuronal signaling. It has also been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2S/c16-9-4-1-3-8(7-9)14(20)18-15-12(13(17)19)10-5-2-6-11(10)21-15/h1,3-4,7H,2,5-6H2,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAUAZOTJUHTAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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